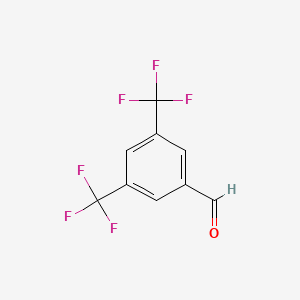

3,5-Bis(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWLIXZSDPXYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193141 | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-95-6 | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)benzaldehyde, a key intermediate in various fields of chemical synthesis.

Physicochemical Properties

This compound is a colorless to yellowish liquid with a pungent odor. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 401-95-6 | |

| Molecular Formula | C₉H₄F₆O | |

| Molecular Weight | 242.12 g/mol | |

| Appearance | Colorless to yellowish liquid | |

| Boiling Point | 171 °C (lit.) | |

| 37 °C at 1.3 mmHg (lit.) | ||

| Density | 1.48 g/mL | |

| 1.469 g/mL at 25 °C (lit.) | ||

| Refractive Index (n20/D) | 1.42 (lit.) | |

| 1.422 (lit.) | ||

| Flash Point | 69 °C (156.2 °F) - closed cup | |

| Solubility | Insoluble in water. Soluble in many organic solvents. | |

| Purity | ≥ 99% (GC) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available across various databases.

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound. The top three peaks by m/z are 241, 213, and 242.

-

Infrared (IR) Spectroscopy: FTIR spectra are available from sources such as Bio-Rad Laboratories and can be accessed through PubChem. The NIST/EPA Gas-Phase Infrared Database also contains its IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR spectra, including 13C NMR, are available.

-

Raman Spectroscopy: FT-Raman spectra

Technical Guide: 3,5-Bis(trifluoromethyl)benzaldehyde in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of 3,5-Bis(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique trifluoromethyl groups enhance reactivity, stability, and biological activity, making it a valuable building block in organic synthesis.

Core Molecular Data

The fundamental properties of this compound are summarized below. The presence of two trifluoromethyl groups significantly influences its chemical characteristics and molecular weight.

| Property | Value | Citations |

| Molecular Formula | C₉H₄F₆O | [1][2][3] |

| Linear Formula | (CF₃)₂C₆H₃CHO | [4] |

| Molecular Weight | 242.12 g/mol | [1][2][3] |

| CAS Number | 401-95-6 | [1][4] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 171 °C (lit.) | [1] |

| Density | 1.469 g/mL at 25 °C (lit.) | [4] |

Experimental Protocols

This compound is a versatile reagent. The following sections detail its synthesis and a key application in carbon-carbon bond formation.

Synthesis via Oxidation of 3,5-Bis(trifluoromethyl)benzyl alcohol

This protocol details the synthesis of this compound from its corresponding alcohol via a TEMPO-catalyzed oxidation reaction.

Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 5.0 mmol of 3,5-bis(trifluoromethyl)benzyl alcohol and 0.05 mmol of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).[1]

-

Solvent and Catalyst Addition: Add 8 mL of dichloromethane (B109758) as the reaction solvent, followed by 0.50 mmol of hydrochloric acid (HCl) and 0.5 mmol of nitric acid (HNO₃).[1]

-

Reaction Execution: Seal the flask and connect it to an oxygen-filled balloon. Stir the reaction mixture vigorously at room temperature for 10 hours.[1]

-

Work-up and Purification:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium thiosulfate (B1220275) solution and saturated sodium bicarbonate solution to remove TEMPO and inorganic salts.[1]

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the pure this compound product.[1]

-

This method typically results in a high yield (approximately 95%) and purity (>99% by GC analysis).[1]

Application in Wittig Olefination

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. This compound serves as an important electrophile in these reactions, as demonstrated in the synthesis of a key intermediate for ansacupine.[1]

Methodology:

-

Ylide Formation (General Step): The Wittig reagent (a phosphonium (B103445) ylide) is typically prepared by treating a triphenylphosphonium salt with a strong base. For the synthesis of the ansacupine intermediate, triphenylphosphine (B44618) ethyl bromide is used as the precursor to the ylide.[1]

-

Wittig Reaction:

-

In a suitable reaction vessel, the aldehyde, this compound, is dissolved in an appropriate anhydrous solvent (e.g., THF, dichloromethane).

-

The freshly prepared phosphonium ylide is added to the aldehyde solution. The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by Thin Layer Chromatography (TLC).[5]

-

-

Product Isolation:

-

The reaction mixture will contain the desired alkene product and triphenylphosphine oxide as a byproduct.

-

The solvent is typically removed under reduced pressure.

-

A nonpolar solvent, such as hexanes, is added to the residue. The nonpolar alkene product dissolves, while the more polar triphenylphosphine oxide precipitates and can be removed by filtration.[5][6]

-

The filtrate is then concentrated to yield the crude product, which can be further purified by column chromatography if necessary.[7]

-

Visualizations

The following diagrams illustrate key logical and experimental workflows involving this compound.

References

Spectral Data Analysis of 3,5-Bis(trifluoromethyl)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for 3,5-Bis(trifluoromethyl)benzaldehyde, a key building block in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is an aromatic aldehyde substituted with two trifluoromethyl groups. This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of various target molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a concise summary of its key spectral features, supported by detailed experimental protocols.

Spectral Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.15 | s | Aldehyde-H |

| 8.35 | s | Ar-H (2H) |

| 8.10 | s | Ar-H (1H) |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | C=O |

| 136.0 | Ar-C (ipso to CHO) |

| 133.0 (q) | Ar-C (ipso to CF₃) |

| 131.0 | Ar-CH |

| 127.5 | Ar-CH |

| 123.0 (q) | CF₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H stretch |

| ~2860, ~2760 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1715 | Strong | C=O stretch (conjugated aldehyde) |

| ~1610, ~1470 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | C-F stretch |

| ~1150 | Strong | C-F stretch |

Sample form: Neat liquid. Data is based on typical values for aromatic aldehydes with trifluoromethyl groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 242 | Moderate | [M]⁺ (Molecular Ion) |

| 241 | High | [M-H]⁺ |

| 213 | Moderate | [M-CHO]⁺ or [M-H-CO]⁺ |

| 193 | Low | [M-CHO-F]⁺ |

| 145 | High | [C₆H₄(CF₃)]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.[1][2]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 512-2048 scans).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound.

Methodology:

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Introduction: If using GC-MS, dissolve a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC. The compound will be separated and introduced into the mass spectrometer. Alternatively, a direct insertion probe can be used.

-

Ionization: Bombard the gaseous sample molecules with electrons at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solubility of 3,5-Bis(trifluoromethyl)benzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Bis(trifluoromethyl)benzaldehyde, a key building block in pharmaceutical and materials science. This document offers available solubility data, detailed experimental protocols for solubility determination, and a visualization of a key synthetic application, catering to the needs of researchers and professionals in drug development and organic synthesis.

Core Topic: Solubility Profile of this compound

This compound is a specialized aromatic aldehyde whose trifluoromethyl groups significantly influence its reactivity, stability, and solubility.[1] These groups enhance the lipophilicity of molecules, a critical factor in drug discovery and development.[1][2] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Quantitative Solubility Data

For a related compound, 3-(Trifluoromethyl)benzaldehyde, some quantitative solubility data has been reported, which may offer some guidance. For instance, it is soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline at ≥ 5 mg/mL.[5] It also exhibits solubility of ≥ 5 mg/mL in a mixture of 10% DMSO and 90% Corn Oil.[5]

The following table summarizes the available qualitative and inferred solubility information for this compound.

| Solvent | Solubility | Source/Inference |

| Water | Insoluble | [3][4] |

| Dichloromethane (B109758) | Soluble | Inferred from use as a reaction solvent. |

| Common Organic Solvents | Generally Soluble | [3][4] |

Experimental Protocols for Solubility Determination

To empower researchers to generate precise quantitative solubility data for their specific applications, a general experimental protocol based on the widely accepted "shake-flask" method is detailed below. This method is considered a reliable approach for determining the solubility of substances in various solvents.

General Protocol for Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis).

-

Determine the concentration of this compound in the saturated solution based on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL (g/100mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Visualization of a Key Synthetic Application

This compound is a versatile reagent in organic synthesis. One notable application is in the synthesis of a key intermediate for Ansacupine, which involves a Wittig reaction followed by a Shi asymmetric epoxidation. The logical workflow for this synthesis is depicted below.

This diagram illustrates the sequential steps from the starting materials, through the key reactions, to the formation of the epoxide intermediate.

References

synthesis of 3,5-Bis(trifluoromethyl)benzaldehyde from 3,5-bis(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-bis(trifluoromethyl)benzaldehyde from its precursor, 3,5-bis(trifluoromethyl)benzyl alcohol. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and specialized chemical compounds. This document provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Core Synthesis Overview

The primary transformation discussed is the oxidation of the benzylic alcohol functional group in 3,5-bis(trifluoromethyl)benzyl alcohol to an aldehyde. This selective oxidation is a fundamental reaction in organic synthesis. While numerous reagents and catalytic systems can achieve this, this guide focuses on practical and efficient methods reported in the literature. Traditional methods often employ hazardous heavy-metal reagents like pyridinium (B92312) chlorochromate (PCC).[1][2] However, modern approaches prioritize greener, more selective, and efficient catalytic systems.

Experimental Protocols and Data

This section outlines a detailed experimental protocol for a highly efficient synthesis method and presents data from various approaches to allow for comparison.

Method 1: TEMPO-Catalyzed Aerobic Oxidation

This method utilizes a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst in the presence of hydrochloric acid, nitric acid, and oxygen. It is an efficient and selective method for the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol.

Experimental Protocol:

-

A 50 mL round-bottom flask is equipped with a magnetic stirrer.

-

To the flask, add 5.0 mmol of 3,5-bis(trifluoromethyl)benzyl alcohol and 0.05 mmol of TEMPO.

-

Add 8 mL of dichloromethane (B109758) as the reaction solvent.

-

Subsequently, add 0.50 mmol of hydrochloric acid (HCl) and 0.5 mmol of nitric acid (HNO₃).

-

Seal the flask and connect it to a balloon filled with oxygen.

-

Stir the reaction mixture at room temperature for 10 hours.

-

Upon completion, take a sample for gas chromatography (GC) analysis to confirm the conversion.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium thiosulfate (B1220275) solution followed by a sodium bicarbonate solution to remove TEMPO and inorganic salts.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the solvent via rotary evaporation to yield the pure this compound.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | [3] |

| Purity (GC Analysis) | >99% | [3] |

| Reaction Time | 10 hours | [3] |

| Temperature | Room Temperature | [3] |

Alternative Oxidation Methods

For a comprehensive understanding, other established methods for the selective oxidation of benzylic alcohols are summarized below. These methods offer alternatives with different reagent requirements, reaction conditions, and potential environmental impacts.

| Oxidizing System | Key Features | Typical Yields | References |

| PCC in Dichloromethane | Traditional, widely used but hazardous. | Good to excellent | [1][2] |

| Sodium Molybdate/H₂O₂ | Environmentally safer alternative to heavy metals. | Not specified for this substrate | [1][2] |

| Eosin Y/Visible Light/O₂ | Metal-free, photochemical green approach. | 68-93% for various benzyl (B1604629) alcohols | [4][5][6] |

| CuI/TEMPO/DMAP/O₂ | Mild conditions, chemoselective. | Not specified for this substrate | [7] |

| Oxone/NaBr | Simple, mild conditions. | Good to excellent for various benzyl alcohols | [8] |

Synthesis Workflow

The following diagram illustrates the key steps in the TEMPO-catalyzed synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound from 3,5-bis(trifluoromethyl)benzyl alcohol is a well-established transformation with several effective protocols. The TEMPO-catalyzed aerobic oxidation stands out for its high yield and purity under mild conditions. For researchers and drug development professionals, the choice of method may depend on factors such as scale, available reagents, and green chemistry considerations. The data and protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 2. cs.gordon.edu [cs.gordon.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzaldehyde

Introduction

3,5-Bis(trifluoromethyl)benzaldehyde is a highly specialized aromatic aldehyde, distinguished by the presence of two trifluoromethyl (-CF3) groups on the phenyl ring.[1] These electron-withdrawing groups significantly influence the molecule's chemical reactivity and physicochemical properties, making it a valuable intermediate and building block in various fields, particularly in pharmaceutical development and material science.[1][2] In medicinal chemistry, the incorporation of trifluoromethyl groups is a key strategy for enhancing drug efficacy by increasing lipophilicity for better membrane permeability, improving metabolic stability, and augmenting binding affinity to biological targets.[2] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The unique substitution pattern of this compound imparts distinct physical and chemical properties. Quantitative data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 401-95-6 | [3][4] |

| Molecular Formula | C₉H₄F₆O | [3][4][5] |

| Molecular Weight | 242.12 g/mol | [3][6] |

| Appearance | Clear colorless to yellow liquid | [7] |

| Density | 1.469 g/mL at 25 °C | [4][8] |

| Boiling Point | 37 °C at 1.3 mmHg | [4][8] |

| Refractive Index | n20/D 1.422 | [4][8] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [8] |

| Solubility | Insoluble in water; Soluble in many organic solvents | [4] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Data Availability and Source |

| ¹³C NMR | Available from SpectraBase.[9] |

| ¹⁹F NMR | Data available in spectral databases.[3] |

| ¹H NMR | Spectra available for related structures and reaction mixtures.[10] |

| Mass Spectrometry | Electron Ionization (EI) mass spectra are available from the NIST WebBook.[3][5] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available from the NIST WebBook and SpectraBase.[3][11][12] |

| Raman Spectroscopy | FT-Raman spectra data are available.[3] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its practical use in a laboratory setting.

Protocol 1: Synthesis via Oxidation of 3,5-Bis(trifluoromethyl)benzyl alcohol

This protocol describes a high-yield synthesis of this compound through the oxidation of the corresponding alcohol, achieving a yield of 95% and purity over 99% by GC analysis.[13]

Materials:

-

3,5-Bis(trifluoromethyl)benzyl alcohol (5.0 mmol)

-

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.05 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂) (8 mL)

-

Hydrochloric acid (HCl) (0.50 mmol)

-

Nitric acid (HNO₃) (0.5 mmol)

-

Oxygen (balloon)

-

Saturated sodium thiosulfate (B1220275) solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Equip a 50 mL round-bottom flask with a magnetic stirrer.

-

Add 5.0 mmol of 3,5-bis(trifluoromethyl)benzyl alcohol and 0.05 mmol of TEMPO to the flask.

-

Add 8 mL of dichloromethane as the reaction solvent.

-

Sequentially add 0.50 mmol of hydrochloric acid and 0.5 mmol of nitric acid to the mixture.

-

Seal the flask and connect it directly to an oxygen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature for 10 hours.

-

Upon completion (monitored by GC analysis), transfer the reaction mixture to a separatory funnel.

-

Wash the flask with dichloromethane and combine the organic layers in the separatory funnel.

-

Wash the organic solution with saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution to remove TEMPO and inorganic salts.[13]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent via rotary evaporation to yield pure this compound.[13]

Protocol 2: Application in Wittig Reaction for Intermediate Synthesis

This compound serves as a key starting material for synthesizing more complex molecules, such as intermediates for ansacupine.[13] The first step involves a Wittig reaction to form an alkene.

Materials:

-

This compound

-

Triphenylphosphine (B44618) ethyl bromide

-

A suitable strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous aprotic solvent (e.g., THF or ether)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend triphenylphosphine ethyl bromide in the anhydrous solvent.

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (phosphorane). The formation of the ylide is often indicated by a distinct color change.

-

Stir the mixture at this temperature for 30-60 minutes.

-

Prepare a solution of this compound in the same anhydrous solvent.

-

Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product (a mixture of E/Z isomers) by column chromatography to obtain the desired alkene intermediate.[13]

Visualizations: Workflows and Applications

Diagrams illustrating the synthesis and utility of this compound are provided below using the DOT language.

Caption: Oxidation synthesis of this compound.

Caption: Application as a building block in multi-step synthesis.[13]

Caption: Role of the -CF₃ motif in medicinal chemistry.[2][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 401-95-6 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 401-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 3,5-双(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. guidechem.com [guidechem.com]

- 14. medchemexpress.com [medchemexpress.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Bis(trifluoromethyl)benzaldehyde

For Immediate Release

A comprehensive technical guide detailing the safety and handling precautions for 3,5-Bis(trifluoromethyl)benzaldehyde (CAS No. 401-95-6) has been compiled to support researchers, scientists, and drug development professionals. This document provides an in-depth overview of the compound's hazard profile, proper handling procedures, and emergency response protocols to ensure a safe laboratory environment.

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds due to the influence of its trifluoromethyl groups on molecular properties.[1][2] However, its chemical reactivity necessitates a thorough understanding of its safety profile. This guide summarizes critical data from multiple safety data sheets to provide a unified and clear resource.

Core Safety and Hazard Information

This compound is classified as a hazardous chemical, and adherence to stringent safety protocols is mandatory. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5]

Table 1: GHS Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[4] |

| Serious Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[4][5] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[4][5] |

| Flammable liquids | - | - | H227: Combustible liquid[6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe storage and handling.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C9H4F6O[4][7] |

| Molecular Weight | 242.12 g/mol [4][7] |

| Appearance | Clear colorless to light yellow liquid[1][3][8] |

| Boiling Point | 37 °C @ 1.3 mmHg[3][7][9] |

| Density | 1.469 g/mL at 25 °C[7][9] |

| Flash Point | 69 °C / 156.2 °F (closed cup)[3] |

| Solubility | Insoluble in water. Soluble in many organic solvents.[7] |

| Refractive Index | n20/D 1.422 (lit.)[7][9] |

Experimental Protocols: Spill Response

In the event of an accidental release, a structured and immediate response is critical to mitigate exposure and environmental contamination. The following protocol is a synthesis of recommended procedures.

General Spill Response Protocol:

-

Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area.[10] Ensure adequate ventilation. For major spills, clear the area and move upwind.[11]

-

Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[12][13]

-

Don Personal Protective Equipment (PPE): At a minimum, wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] For larger spills, a self-contained breathing apparatus may be necessary.[11]

-

Contain the Spill: Prevent the spill from spreading and entering drains or waterways.[11] Use an inert absorbent material such as sand, vermiculite (B1170534), or earth to contain the spill.[11][12]

-

Absorb and Collect: Absorb the spilled liquid with the inert material.[12] Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[11][14]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[3]

-

Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste in accordance with local, regional, and national regulations.[3][5]

Safety and Handling Workflows

To facilitate a quick and logical response to potential incidents, the following diagrams outline key safety and handling procedures.

Handling and Storage

Proper handling and storage are paramount to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

-

Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][15] Avoid contact with skin, eyes, and clothing.[16] Do not breathe vapors or mist.[3] Keep away from open flames, hot surfaces, and other sources of ignition.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][16] Keep the container tightly closed.[3] This material is reported to be air-sensitive and should be stored under an inert atmosphere.[3][15] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

Firefighting and Accidental Release

-

Firefighting Measures: In case of a fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[3][15] Water spray can be used to cool closed containers.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Combustion may produce hazardous products such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][15]

-

Accidental Release Measures: For spills, remove all sources of ignition.[13] Use appropriate personal protective equipment.[12] Absorb the spill with an inert material like sand or vermiculite and place it in a suitable container for disposal.[12] Do not allow the chemical to enter the environment.[3]

By adhering to the guidelines outlined in this technical guide, researchers and professionals can safely handle this compound, minimizing risks and fostering a secure research and development environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. This compound | 401-95-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound CAS#: 401-95-6 [m.chemicalbook.com]

- 8. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 3,5-双(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. kasturiaromatics.com [kasturiaromatics.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. assets.thermofisher.com [assets.thermofisher.com]

The Trifluoromethyl Group: A Paradigm Shift in Benzaldehyde Reactivity and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF3) groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive overview of the profound influence of the trifluoromethyl group on the reactivity of benzaldehyde (B42025), a fundamental building block in organic synthesis. By examining the electronic and steric effects of the CF3 group, this document will elucidate its role in enhancing reaction rates, influencing regioselectivity, and imparting desirable physicochemical properties for drug development.

Core Principles: The Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily due to the high electronegativity of its three fluorine atoms. This strong inductive effect (-I) significantly alters the electron density distribution within the benzaldehyde molecule, impacting both the carbonyl group and the aromatic ring.[1][2]

Activation of the Carbonyl Group

The primary consequence of the CF3 group's electron-withdrawing nature is the pronounced increase in the electrophilicity of the carbonyl carbon in benzaldehyde.[3][4] This heightened electrophilicity renders trifluoromethylated benzaldehydes significantly more susceptible to nucleophilic attack compared to their non-fluorinated counterpart. This enhanced reactivity is a key advantage in various synthetic transformations.

Influence on the Aromatic Ring

The trifluoromethyl group also deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. Conversely, it activates the ring for nucleophilic aromatic substitution. This altered reactivity profile opens up new avenues for the functionalization of the benzene (B151609) ring.

Quantitative Analysis of Reactivity

The electronic effect of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect. The trifluoromethyl group exhibits significantly positive Hammett constants, underscoring its powerful electron-withdrawing capabilities.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -H | 0.00 | 0.00 |

| -CH3 | -0.17 | -0.07 |

| -Cl | 0.23 | 0.37 |

| -CF3 | 0.54 | 0.43 |

| -NO2 | 0.78 | 0.71 |

Data sourced from various compilations of Hammett constants.

While direct kinetic comparisons for a wide range of reactions are dispersed throughout the literature, the Hammett constants provide a reliable predictive tool for relative reactivity. For nucleophilic addition reactions, a larger positive σ value for the substituent on the benzaldehyde ring generally correlates with a faster reaction rate.[2]

Key Synthetic Transformations: Experimental Protocols

The enhanced reactivity of trifluoromethylated benzaldehydes makes them valuable substrates in a multitude of organic reactions. Below are detailed protocols for several key transformations.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. The increased electrophilicity of trifluoromethylated benzaldehydes often leads to higher yields and faster reaction times.

Protocol: Synthesis of 4-(Trifluoromethyl)stilbene

-

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.05 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride.

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

In a separate flame-dried flask, dissolve 4-(trifluoromethyl)benzaldehyde in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired stilbene (B7821643) derivative.[5]

-

Aldol (B89426) Condensation (Claisen-Schmidt)

The Claisen-Schmidt condensation, a type of aldol condensation, is used to synthesize chalcones, which are important precursors for various biologically active molecules.

Protocol: Synthesis of a Trifluoromethylated Chalcone (B49325)

-

Materials:

-

4-(Trifluoromethyl)benzaldehyde (1.0 eq)

-

Acetophenone (B1666503) (1.0 eq)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Distilled water

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde and acetophenone in ethanol.

-

In a separate beaker, prepare a solution of NaOH in water.

-

Slowly add the NaOH solution to the stirred solution of the carbonyl compounds.

-

Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.[6][7]

-

Grignard Reaction

The Grignard reaction allows for the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.

Protocol: Synthesis of 1-Phenyl-1-(4-trifluoromethylphenyl)ethanol

-

Materials:

-

Magnesium turnings (1.1 eq)

-

Anhydrous diethyl ether

-

Bromobenzene (B47551) (1.0 eq)

-

Iodine crystal (catalytic)

-

4-(Trifluoromethyl)benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH4Cl) solution or dilute HCl

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Place magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).

-

Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.

-

Cool the Grignard reagent in an ice bath and slowly add a solution of 4-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by carefully adding saturated aqueous NH4Cl solution or dilute HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the resulting alcohol by column chromatography or recrystallization.[8][9][10][11]

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Wittig reaction.

Caption: Workflow for Aldol condensation.

Role in Drug Development: Targeting Signaling Pathways

The unique properties imparted by the trifluoromethyl group—enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities—make trifluoromethylated benzaldehydes and their derivatives highly valuable in drug discovery.[12]

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

A notable application of trifluoromethylated benzaldehyde derivatives is in the development of inhibitors for Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic (low oxygen) environments, promoting tumor growth and metastasis.[13][14] Chalcones synthesized from trifluoromethylated benzaldehydes have been shown to inhibit the HIF-1 signaling pathway.

The proposed mechanism of inhibition by some chalcone derivatives involves the suppression of mitochondrial respiration.[1] This leads to an increase in intracellular oxygen levels, which in turn promotes the oxygen-dependent degradation of the HIF-1α subunit, preventing the formation of the active HIF-1 transcription factor complex.[1][15] Other inhibitors may interfere with the interaction between the HIF-1α/HIF-1β dimer and its coactivators, p300/CBP, which is essential for transcriptional activation.[16]

Caption: HIF-1 signaling and inhibition.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is another critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[17][18][19][20][21] There is emerging evidence that some trifluoromethylated compounds can modulate this pathway, although the precise mechanisms are still under investigation. Given the crosstalk between the HIF-1 and PI3K/Akt pathways, it is plausible that some trifluoromethylated benzaldehyde derivatives exert their anticancer effects through a multi-targeted approach.

Conclusion

The introduction of a trifluoromethyl group onto the benzaldehyde scaffold dramatically enhances its reactivity and imparts properties that are highly advantageous for organic synthesis and drug discovery. The strong electron-withdrawing nature of the CF3 group activates the carbonyl carbon for nucleophilic attack, facilitating a wide range of chemical transformations. The resulting trifluoromethylated compounds have shown significant promise as therapeutic agents, particularly as inhibitors of key signaling pathways in cancer, such as the HIF-1 pathway. This guide has provided a technical overview, quantitative data, detailed experimental protocols, and visual representations of these concepts to aid researchers and drug development professionals in harnessing the power of trifluoromethylated benzaldehydes.

References

- 1. Licochalcone A inhibits hypoxia-inducible factor-1α accumulation by suppressing mitochondrial respiration in hypoxic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rate and Equilibrium Constants for the Addition of N-Heterocyclic Carbenes into Benzaldehydes: A Remarkable 2-Substituent Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. magritek.com [magritek.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. cerritos.edu [cerritos.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Chalcone-based inhibitors against hypoxia-inducible factor 1 – Structure activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chalcone-based inhibitors against hypoxia-inducible factor 1--structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of novel small-molecule inhibitors of the hypoxia inducible factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 21. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group as a Potent Electron-Withdrawing Moiety in Aromatic Systems: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The strategic incorporation of the trifluoromethyl (CF3) group onto aromatic rings is a cornerstone of modern medicinal chemistry and materials science. Its profound electron-withdrawing properties significantly alter the physicochemical characteristics of the parent molecule, influencing reactivity, acidity, basicity, and biological activity. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the CF3 group, offering quantitative data, detailed experimental protocols, and visualizations of its impact in relevant biological pathways.

Quantifying the Electron-Withdrawing Effect: Hammett Parameters

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants. These parameters, derived from the ionization of substituted benzoic acids, provide a measure of the inductive and resonance contributions of a substituent. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a fact reflected in its large positive Hammett constants.

Table 1: Hammett and Swain-Lupton Parameters for Selected Substituents

| Substituent | σ_m_ | σ_p_ | F (Field/Inductive) | R (Resonance) |

| -CF₃ | 0.43 | 0.54 | 0.38 | 0.16 |

| -NO₂ | 0.71 | 0.78 | 0.67 | 0.16 |

| -CN | 0.56 | 0.66 | 0.51 | 0.19 |

| -Cl | 0.37 | 0.23 | 0.41 | -0.15 |

| -CH₃ | -0.07 | -0.17 | -0.04 | -0.13 |

| -OCH₃ | 0.12 | -0.27 | 0.26 | -0.51 |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The positive values for σ_m_ and σ_p_ indicate that the CF3 group is strongly electron-withdrawing at both the meta and para positions. The Swain-Lupton parameters, F and R, further dissect this effect, showing a dominant field/inductive effect (F = 0.38) and a smaller, yet significant, resonance-withdrawing contribution (R = 0.16). This strong inductive effect stems from the high electronegativity of the three fluorine atoms.

Impact on Acidity and Basicity of Aromatic Compounds

The potent electron-withdrawing nature of the CF3 group significantly influences the pKa of acidic and basic functional groups attached to the aromatic ring. By stabilizing the conjugate base of an acid or destabilizing the protonated form of a base, the CF3 group increases acidity and decreases basicity.

Effect on Phenol (B47542) Acidity

The presence of a CF3 group on a phenol ring enhances its acidity (lowers its pKa) by stabilizing the phenoxide anion through inductive electron withdrawal.

Table 2: pKa Values of Trifluoromethyl-Substituted Phenols in Water

| Compound | pKa |

| Phenol | 9.95 |

| 2-Trifluoromethylphenol | 8.95 |

| 3-Trifluoromethylphenol | 8.68[1][2] |

| 4-Trifluoromethylphenol | 8.68[3] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03 |

| 4-Nitro-3-trifluoromethylphenol | 6.07[4] |

Effect on Aniline Basicity

Conversely, the CF3 group decreases the basicity (lowers the pKa of the conjugate acid) of anilines. The electron-withdrawing effect reduces the electron density on the nitrogen atom, making it less available for protonation.

Table 3: pKa Values of the Conjugate Acids of Trifluoromethyl-Substituted Anilines

| Compound | pKa (in water, unless noted) |

| Aniline | 4.63 |

| 2-Trifluoromethylaniline | 1.10 (Predicted)[5][6] |

| 3-Trifluoromethylaniline | 3.49[7][8] |

| 4-Trifluoromethylaniline | 2.45[9] |

| 4-(Trifluoromethyl)aniline (in acetonitrile) | 8.6[10] |

Effect on Benzoic Acid Acidity

Similar to phenols, the acidity of benzoic acid is increased by the presence of a CF3 group, which stabilizes the carboxylate anion.

Table 4: pKa Values of Trifluoromethyl-Substituted Benzoic Acids in Water

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Trifluoromethylbenzoic acid | 3.20 (Predicted)[11] |

| 4-Trifluoromethylbenzoic acid | 4.05 (Predicted)[12] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the sample compound in deionized, CO₂-free water. If solubility is an issue, a co-solvent system (e.g., water-ethanol) can be used, though the pKa value will be specific to that solvent system.

-

Prepare standardized 0.1 M solutions of NaOH and HCl.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.

-

-

Calibration:

-

Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.

-

Add the KCl solution to maintain a constant ionic strength.

-

If titrating an acid, make the initial solution acidic (pH 1.8-2.0) with 0.1 M HCl.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Purge the solution with nitrogen for 10 minutes to remove dissolved CO₂.

-

Begin the titration by adding small increments (0.1-0.2 mL) of the standardized 0.1 M NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by plotting the first derivative (ΔpH/ΔV) versus volume.

-

The pKa is the pH at the half-equivalence point.

-

Determination of Hammett Constants (σ) using ¹⁹F NMR Spectroscopy

The chemical shift of a fluorine atom in a substituted fluorobenzene (B45895) is sensitive to the electronic effects of other substituents on the ring. This sensitivity can be used to determine Hammett constants.

Methodology:

-

Sample Preparation:

-

Synthesize the meta- and para-substituted fluorobenzenes with the trifluoromethyl group.

-

Prepare dilute solutions (<0.02 M) of the synthesized compounds and a fluorobenzene standard in a suitable deuterated solvent (e.g., CD₃CN).

-

-

NMR Spectroscopy:

-

Acquire ¹⁹F NMR spectra for each sample.

-

Measure the chemical shift difference (Δδ in ppm) between the fluorine of the substituted fluorobenzene and the fluorine of the fluorobenzene standard.

-

-

Calculation of Hammett Parameters:

-

The inductive (σ_I_) and resonance (σ_R_) parameters can be calculated using the Taft equations:

-

Δδ_meta_ = -7.1 * σ_I_ - 0.6

-

Δδ_para_ = -7.1 * σ_I_ - 29.5 * σ_R⁰

-

-

From the calculated σ_I_ and σ_R⁰, the Hammett constants can be estimated:

-

σ_m_ ≈ σ_I_ + 0.33 * σ_R⁰

-

σ_p_ ≈ σ_I_ + σ_R⁰

-

-

Role in Drug Design and Visualized Signaling Pathways

The electron-withdrawing properties of the CF3 group are extensively utilized in drug design to enhance metabolic stability, increase lipophilicity, and modulate binding affinity.[13] The strong C-F bonds are resistant to metabolic cleavage, prolonging the drug's half-life.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on the pyrazole (B372694) ring is crucial for its activity and selectivity.

Caption: Celecoxib inhibits COX-2, blocking prostaglandin (B15479496) synthesis and reducing inflammation.

Efavirenz: An HIV-1 Reverse Transcriptase Inhibitor

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The CF3 group is part of the core structure that binds to a hydrophobic pocket in the reverse transcriptase enzyme.

Caption: Efavirenz non-competitively inhibits HIV-1 reverse transcriptase.

Sitagliptin (B1680988): A DPP-4 Inhibitor for Type 2 Diabetes

Sitagliptin is an oral hypoglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme. The trifluoromethyl group in sitagliptin contributes to its potent and selective binding to DPP-4.

Caption: Sitagliptin inhibits DPP-4, increasing active incretin (B1656795) levels for glycemic control.

Conclusion

The trifluoromethyl group is a powerful tool for modulating the electronic properties of aromatic rings. Its strong inductive electron-withdrawing effect, as quantified by its Hammett constants, leads to predictable and significant changes in the acidity and basicity of substituted phenols, anilines, and benzoic acids. These properties are harnessed by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage the unique characteristics of the CF3 group in their scientific endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]

- 3. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 4. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 11. 2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6 [m.chemicalbook.com]

- 12. Human Metabolome Database: Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315) [hmdb.ca]

- 13. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Fluorinated Benzaldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the vast array of fluorinated building blocks, fluorinated benzaldehydes stand out for their versatility and profound impact on the properties of target compounds. This technical guide provides a comprehensive overview of the discovery and historical development of these pivotal reagents. It delves into the seminal synthetic methodologies, from early pioneering efforts to contemporary industrial processes, presenting key quantitative data in a comparative format. Detailed experimental protocols for significant synthetic transformations are provided, alongside visualizations of historical and synthetic pathways to offer a deeper understanding of the technological evolution in this field.

A Historical Overview: The Dawn of Fluoroaromatic Chemistry

The journey into the world of fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry. Early work in the late 19th and early 20th centuries laid the foundation for the introduction of fluorine into aromatic systems. A pivotal moment was the development of the Balz-Schiemann reaction in 1927, which provided the first reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.[1] This reaction was a significant breakthrough, enabling the synthesis of a variety of fluoroaromatic compounds, which were previously inaccessible.

Another crucial advancement was the development of halogen-exchange (Halex) fluorination , a process where a chloro or bromo substituent on an activated aromatic ring is displaced by fluoride (B91410), typically using an alkali metal fluoride like potassium fluoride. This method has proven to be highly effective for the industrial-scale production of many fluoroaromatics.

These foundational methods paved the way for the synthesis of the first fluorinated benzaldehydes, opening up new avenues for chemical synthesis and the exploration of the unique properties conferred by the fluorine atom.

Key Synthetic Methodologies and Their Evolution

The synthesis of fluorinated benzaldehydes has evolved significantly over the decades, with several key methods emerging as the most practical and widely used.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction was one of the earliest methods utilized for the preparation of simple fluorinated benzaldehydes. The process involves the diazotization of an aminobenzaldehyde, followed by the introduction of the tetrafluoroborate anion and subsequent thermal decomposition to yield the corresponding fluorobenzaldehyde. While historically significant, this method can be limited by the availability of the starting aminobenzaldehydes and the often harsh conditions required for decomposition.[1]

Halogen-Exchange (Halex) Fluorination

The Halex reaction has become a dominant industrial method for producing a wide range of fluorinated benzaldehydes, particularly those with multiple fluorine substituents. This nucleophilic aromatic substitution reaction typically employs spray-dried potassium fluoride in a high-boiling polar aprotic solvent, such as sulfolane (B150427) or dimethylformamide. The presence of phase-transfer catalysts, like quaternary phosphonium (B103445) salts or crown ethers, can significantly enhance the reaction rate and yield.[2][3]

Oxidation of Fluorotoluenes

The oxidation of the methyl group of a fluorotoluene offers a direct route to the corresponding fluorobenzaldehyde. Various oxidizing agents and catalytic systems have been developed for this transformation. Early methods often involved harsh conditions and resulted in moderate yields.[4] More recent developments have focused on catalytic air oxidation or the use of milder oxidants to improve efficiency and reduce environmental impact. For instance, a method using manganese(III) oxide and sulfuric acid has been reported to give high yields of fluorobenzaldehydes.[5]

Gattermann-Koch and Related Formylation Reactions

The Gattermann-Koch reaction provides a means to directly introduce a formyl group onto a fluorinated aromatic ring. This reaction typically involves the use of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a copper(I) chloride co-catalyst.[6][7] While effective, the use of highly toxic carbon monoxide and corrosive reagents necessitates specialized equipment and careful handling. Variations of this reaction have been developed to improve safety and applicability.[8][9]

Quantitative Data on the Synthesis of Fluorinated Benzaldehydes

The following tables summarize key quantitative data for the synthesis of various fluorinated benzaldehydes using the methodologies described above. This data is intended to provide a comparative overview for researchers to select the most appropriate method for their specific needs.

| Product | Starting Material | Method | Reagents and Conditions | Yield (%) | Reference |

| 2-Fluorobenzaldehyde | 2-Chlorobenzaldehyde | Halex | KF, tetraphenylphosphonium (B101447) bromide, 18-crown-6, 230 °C | 68 | [10] |

| 2-Fluorobenzaldehyde | 2-Fluorotoluene | Chlorination/Hydrolysis | 1. Cl2, light; 2. H2SO4 | ~80 | [11] |

| 3-Fluorobenzaldehyde | 3-Fluorobenzyl alcohol | Oxidation | CuOTf, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, TEMPO, DMAP, CH3CN, 25 °C | - | [12] |

| 4-Fluorobenzaldehyde (B137897) | 4-Chlorobenzaldehyde | Halex | Spray-dried KF, tetraphenylphosphonium bromide, 18-crown-6, 230 °C, 4.5 h | 73 | [13] |

| 4-Fluorobenzaldehyde | 4-Fluorotoluene | Oxidation | Mn2O3, H2SO4 | up to 90 | [5] |

| 2,4-Difluorobenzaldehyde | 2,4-Dichlorobenzaldehyde | Halex | Spray-dried KF, sulfolane, 215 °C, 10 h | 70 | [14] |

| 2,4-Difluorobenzaldehyde | 2,4-Difluorotoluene | Oxidation | Co(OAc)2, Na2MoO4, NaBr, H2O2, acetic acid, 105 °C | 31.1 | [15] |

Table 1: Synthesis of Monofluoro- and Difluorobenzaldehydes. This table provides a comparative summary of reaction conditions and yields for the synthesis of key fluorinated benzaldehydes.

| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |

| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |

| Molecular Weight | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol |

| Boiling Point | 175-176 °C | 173-175 °C | 181 °C |

| Density | 1.18 g/cm³ | 1.174 g/cm³ | 1.175 g/cm³ |

| ¹H NMR (CDCl₃, δ) | 10.4 (s, 1H), 7.9-7.1 (m, 4H) | 9.99 (s, 1H), 7.68 (d, 1H), 7.55 (m, 2H), 7.33 (m, 1H) | 9.97 (s, 1H), 7.91 (dd, 2H), 7.22 (t, 2H) |

| ¹³C NMR (CDCl₃, δ) | 187.5 (d), 164.5 (d), 136.5 (d), 130.5 (d), 125.0 (d), 122.0 (d), 116.5 (d) | 190.8 (d), 163.2 (d), 138.0 (d), 130.8 (d), 125.2 (d), 121.5 (d), 113.0 (d) | 190.5, 166.5 (d), 132.5 (d), 131.0, 116.5 (d) |

| IR (cm⁻¹) | 1700 (C=O), 1610, 1480, 1220 (C-F) | 1705 (C=O), 1600, 1480, 1250 (C-F) | 1700 (C=O), 1600, 1500, 1230 (C-F) |

Table 2: Physicochemical and Spectroscopic Data of Monofluorobenzaldehydes. This table summarizes key physical and spectroscopic properties for the three isomers of monofluorobenzaldehyde.[16][17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of fluorinated benzaldehydes.

Synthesis of 4-Fluorobenzaldehyde via Halogen-Exchange (Halex) Fluorination of 4-Chlorobenzaldehyde[13]

Materials:

-

4-Chlorobenzaldehyde (7.0 g)

-

Spray-dried potassium fluoride (4.4 g)

-

Tetraphenylphosphonium bromide (Ph₄PBr) (2.1 g)

-

18-crown-6 (1.3 g)

Procedure:

-

A 50-mL, three-necked, round-bottomed flask fitted with a mechanical stirrer and a reflux condenser is charged with 4-chlorobenzaldehyde, spray-dried potassium fluoride, tetraphenylphosphonium bromide, and 18-crown-6.

-

The reaction flask is immersed in an oil bath maintained at 230 °C.

-

The mixture is stirred vigorously for 4.5 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and diluted with 50 mL of dichloromethane.

-

The solid salts are removed by filtration.

-

The dichloromethane is removed from the filtrate by evaporation under reduced pressure.

-

The residue is purified by distillation, collecting the fraction boiling at 71-74 °C / 15 Torr to yield 4.5 g (73%) of 4-fluorobenzaldehyde.

Synthesis of 2,4-Difluorobenzaldehyde via Halogen-Exchange (Halex) Fluorination of 2,4-Dichlorobenzaldehyde[14]

Materials:

-

2,4-Dichlorobenzaldehyde (175 g, 1 mol)

-

Spray-dried potassium fluoride (151 g, 2.6 mol)

-

Sulfolane (1000 g)

-

Toluene

-

Water

Procedure:

-

A mixture of 2,4-dichlorobenzaldehyde, spray-dried potassium fluoride, and sulfolane is heated to 210-215 °C for 15 hours with vigorous stirring under a nitrogen atmosphere.

-

The reaction progress is monitored by gas chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is distilled from the reaction mixture under reduced pressure.

-

The distillate is washed with water to remove any remaining sulfolane.

-

The organic layer is separated and further purified by fractional distillation to yield 2,4-difluorobenzaldehyde. A yield of 70% has been reported for a similar reaction.[14]

Synthesis of 4-Fluorobenzaldehyde via Gattermann-Koch Formylation of Fluorobenzene[19]

Materials:

-

Strong Lewis acid (e.g., Aluminum chloride)

-

Hydrogen halide (dissolved)

-

Carbon monoxide

-

Lewis acid-solvating liquid (for quenching)

Procedure:

-

A mixture of fluorobenzene and a strong Lewis acid with dissolved hydrogen halide is heated in a pressure reactor.

-

The reactor is pressurized with carbon monoxide to a total pressure of about 150 psig or higher.

-

The reaction is maintained at a temperature between 45 to 100 °C.

-

The reaction forms a complex of 4-fluorobenzaldehyde with the Lewis acid.

-

After the reaction, the mass is quenched with a Lewis acid-solvating liquid to break the complex and liberate the 4-fluorobenzaldehyde.

-

The product is then isolated and purified, typically by distillation.

Visualizing the Pathways: A Graphical Representation

The following diagrams, generated using the DOT language, illustrate the historical development of synthetic methods for fluorinated benzaldehydes and the key reaction pathways.

Caption: Historical evolution of key synthetic methods for fluorinated benzaldehydes.

Caption: Key synthetic pathways to fluorinated benzaldehydes from various starting materials.

Conclusion

The discovery and development of synthetic routes to fluorinated benzaldehydes have been instrumental in advancing various fields of chemical science. From the early, groundbreaking work on fluoroaromatics to the highly optimized industrial processes of today, the journey reflects the ingenuity and progress of organic synthesis. The methodologies detailed in this guide, including the Balz-Schiemann reaction, Halex fluorination, oxidation of fluorotoluenes, and Gattermann-Koch formylation, each offer unique advantages and continue to be refined for improved efficiency, safety, and sustainability. For researchers and professionals in drug development and materials science, a thorough understanding of the history and synthetic landscape of these critical building blocks is essential for future innovation. The provided data and protocols serve as a valuable resource for the practical application and further exploration of the rich chemistry of fluorinated benzaldehydes.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]